Cas no 900272-04-0 (N-(1Z)-1-(benzylcarbamoyl)(cyano)methylidene-1H-isoindol-3-yl-4-fluorobenzamide)

N-(1Z)-1-(benzylcarbamoyl)(cyano)methylidene-1H-isoindol-3-yl-4-fluorobenzamide 化学的及び物理的性質
名前と識別子
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- N-[(3Z)-3-[2-(benzylamino)-1-cyano-2-oxoethylidene]isoindol-1-yl]-4-fluorobenzamide
- N-(1Z)-1-(benzylcarbamoyl)(cyano)methylidene-1H-isoindol-3-yl-4-fluorobenzamide
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- インチ: 1S/C25H17FN4O2/c26-18-12-10-17(11-13-18)24(31)30-23-20-9-5-4-8-19(20)22(29-23)21(14-27)25(32)28-15-16-6-2-1-3-7-16/h1-13H,15H2,(H,28,32)(H,29,30,31)
- InChIKey: VXUAFDAEASUKCB-UHFFFAOYSA-N
- ほほえんだ: C(NC1C2=C(C(=C(C#N)C(=O)NCC3=CC=CC=C3)N=1)C=CC=C2)(=O)C1=CC=C(F)C=C1
N-(1Z)-1-(benzylcarbamoyl)(cyano)methylidene-1H-isoindol-3-yl-4-fluorobenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3225-8367-1mg |
N-[(1Z)-1-[(benzylcarbamoyl)(cyano)methylidene]-1H-isoindol-3-yl]-4-fluorobenzamide |
900272-04-0 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
Life Chemicals | F3225-8367-10μmol |
N-[(1Z)-1-[(benzylcarbamoyl)(cyano)methylidene]-1H-isoindol-3-yl]-4-fluorobenzamide |
900272-04-0 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
Life Chemicals | F3225-8367-10mg |
N-[(1Z)-1-[(benzylcarbamoyl)(cyano)methylidene]-1H-isoindol-3-yl]-4-fluorobenzamide |
900272-04-0 | 90%+ | 10mg |
$79.0 | 2023-04-27 | |
Life Chemicals | F3225-8367-5μmol |
N-[(1Z)-1-[(benzylcarbamoyl)(cyano)methylidene]-1H-isoindol-3-yl]-4-fluorobenzamide |
900272-04-0 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
Life Chemicals | F3225-8367-2μmol |
N-[(1Z)-1-[(benzylcarbamoyl)(cyano)methylidene]-1H-isoindol-3-yl]-4-fluorobenzamide |
900272-04-0 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
Life Chemicals | F3225-8367-3mg |
N-[(1Z)-1-[(benzylcarbamoyl)(cyano)methylidene]-1H-isoindol-3-yl]-4-fluorobenzamide |
900272-04-0 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
Life Chemicals | F3225-8367-15mg |
N-[(1Z)-1-[(benzylcarbamoyl)(cyano)methylidene]-1H-isoindol-3-yl]-4-fluorobenzamide |
900272-04-0 | 90%+ | 15mg |
$89.0 | 2023-04-27 | |
Life Chemicals | F3225-8367-4mg |
N-[(1Z)-1-[(benzylcarbamoyl)(cyano)methylidene]-1H-isoindol-3-yl]-4-fluorobenzamide |
900272-04-0 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
Life Chemicals | F3225-8367-2mg |
N-[(1Z)-1-[(benzylcarbamoyl)(cyano)methylidene]-1H-isoindol-3-yl]-4-fluorobenzamide |
900272-04-0 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
Life Chemicals | F3225-8367-5mg |
N-[(1Z)-1-[(benzylcarbamoyl)(cyano)methylidene]-1H-isoindol-3-yl]-4-fluorobenzamide |
900272-04-0 | 90%+ | 5mg |
$69.0 | 2023-04-27 |
N-(1Z)-1-(benzylcarbamoyl)(cyano)methylidene-1H-isoindol-3-yl-4-fluorobenzamide 関連文献
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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2. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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6. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
N-(1Z)-1-(benzylcarbamoyl)(cyano)methylidene-1H-isoindol-3-yl-4-fluorobenzamideに関する追加情報
N-(1Z)-1-(benzylcarbamoyl)(cyano)methylidene-1H-isoindol-3-yl-4-fluorobenzamide (CAS 900272-04-0): A Comprehensive Overview
N-(1Z)-1-(benzylcarbamoyl)(cyano)methylidene-1H-isoindol-3-yl-4-fluorobenzamide (CAS 900272-04-0) is a specialized organic compound that has garnered significant attention in pharmaceutical research and medicinal chemistry. This isoindole derivative features a unique molecular architecture combining benzylcarbamoyl, cyano, and fluorobenzamide functional groups, making it particularly interesting for drug discovery applications.
The compound's structural complexity offers multiple sites for molecular interactions, which researchers are actively exploring for potential therapeutic applications. Recent studies suggest that N-(1Z)-1-(benzylcarbamoyl)(cyano)methylidene-1H-isoindol-3-yl-4-fluorobenzamide may serve as a valuable scaffold for developing novel enzyme inhibitors, particularly in oncology research where targeted therapies are increasingly important.
From a chemical perspective, the presence of both electron-withdrawing (cyano and fluorobenzamide) and electron-donating (benzylcarbamoyl) groups creates interesting electronic properties that influence the compound's reactivity and binding characteristics. This balance makes CAS 900272-04-0 particularly valuable for structure-activity relationship studies in medicinal chemistry programs.
In pharmaceutical development, researchers are particularly interested in how the isoindol-3-yl core of this compound interacts with biological targets. The 4-fluorobenzamide moiety adds another dimension to these interactions, potentially enhancing binding affinity and selectivity. These features align with current trends in drug discovery that emphasize the importance of molecular specificity and reduced off-target effects.
The synthesis of N-(1Z)-1-(benzylcarbamoyl)(cyano)methylidene-1H-isoindol-3-yl-4-fluorobenzamide typically involves multi-step organic transformations, with careful control of reaction conditions to maintain the desired (1Z)-configuration. Process chemists have developed optimized routes that balance yield, purity, and scalability, addressing one of the key challenges in bringing novel chemical entities from discovery to development.
Analytical characterization of this compound presents unique challenges due to its structural complexity. Advanced techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography are typically employed to confirm its structure and purity. These analytical methods are crucial for quality control in research applications and potential pharmaceutical development.
In the context of current pharmaceutical trends, CAS 900272-04-0 represents the type of sophisticated molecular architecture that drug hunters are seeking to address challenging biological targets. The incorporation of fluorine atoms, as seen in the 4-fluorobenzamide group, reflects the growing importance of fluorinated compounds in modern drug design, where fluorine atoms can significantly influence a molecule's pharmacokinetic properties.
The research applications of N-(1Z)-1-(benzylcarbamoyl)(cyano)methylidene-1H-isoindol-3-yl-4-fluorobenzamide extend beyond potential therapeutic uses. Its unique structure makes it valuable as a chemical probe for studying enzyme mechanisms, protein-ligand interactions, and molecular recognition processes. These applications are particularly relevant in the era of precision medicine and targeted drug discovery.
From a commercial perspective, the availability of CAS 900272-04-0 from specialty chemical suppliers has facilitated research into its potential applications. The compound is typically supplied to research institutions and pharmaceutical companies engaged in early-stage drug discovery programs, where novel chemical scaffolds are in high demand.
Environmental and safety considerations for handling N-(1Z)-1-(benzylcarbamoyl)(cyano)methylidene-1H-isoindol-3-yl-4-fluorobenzamide follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal research conditions, proper personal protective equipment and good laboratory practices are recommended when working with this material.
The future research directions for this compound may include exploration of its potential in addressing emerging therapeutic targets, particularly in areas such as protein-protein interaction inhibition and allosteric modulation. The versatility of the isoindole core suggests that CAS 900272-04-0 could serve as a starting point for numerous structural modifications and derivatizations.
In conclusion, N-(1Z)-1-(benzylcarbamoyl)(cyano)methylidene-1H-isoindol-3-yl-4-fluorobenzamide represents an intriguing example of modern medicinal chemistry with potential applications across multiple therapeutic areas. Its unique structural features and the growing understanding of its molecular interactions make it a compound of continuing interest to researchers in both academic and industrial settings.
900272-04-0 (N-(1Z)-1-(benzylcarbamoyl)(cyano)methylidene-1H-isoindol-3-yl-4-fluorobenzamide) 関連製品
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